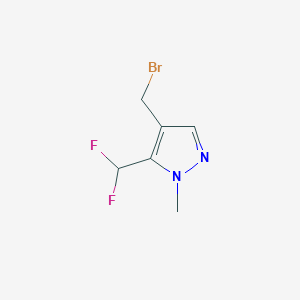

4-(bromomethyl)-5-(difluoromethyl)-1-methyl-1H-pyrazole

Description

4-(Bromomethyl)-5-(difluoromethyl)-1-methyl-1H-pyrazole (CAS: 656825-78-4) is a halogenated pyrazole derivative with the molecular formula C7H6N2OF5Br and a molecular weight of 309.03 g/mol . Key features include:

- Substituents: A bromomethyl (-CH2Br) group at position 4, a difluoromethyl (-CF2H) group at position 5, and a methyl (-CH3) group at position 1.

- Physicochemical Properties:

- Applications: Serves as a versatile intermediate in medicinal chemistry due to its reactive bromomethyl group, which facilitates further functionalization (e.g., nucleophilic substitution).

Properties

Molecular Formula |

C6H7BrF2N2 |

|---|---|

Molecular Weight |

225.03 g/mol |

IUPAC Name |

4-(bromomethyl)-5-(difluoromethyl)-1-methylpyrazole |

InChI |

InChI=1S/C6H7BrF2N2/c1-11-5(6(8)9)4(2-7)3-10-11/h3,6H,2H2,1H3 |

InChI Key |

UJDAMDVLJIMVMX-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C=N1)CBr)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific reagents such as Selectfluor and amine·HF complexes .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction system is designed to minimize toxicity and is suitable for large-scale production. Automation and continuous production processes are often employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-5-(difluoromethyl)-1-methyl-1H-pyrazole can undergo various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of new compounds.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.

Difluoromethylation Reactions: The difluoromethyl group can participate in further difluoromethylation reactions, adding more fluorine atoms to the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include Selectfluor, amine·HF complexes, and various oxidizing or reducing agents. The reaction conditions are typically controlled to ensure selectivity and high yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new pyrazole derivatives with different functional groups, while oxidation or reduction reactions can lead to the formation of oxidized or reduced pyrazole compounds .

Scientific Research Applications

4-(Bromomethyl)-5-(difluoromethyl)-1-methyl-1H-pyrazole has several scientific research applications, including:

Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents.

Materials Science: The compound’s fluorine content makes it useful in the development of advanced materials with specific properties, such as increased stability and resistance to degradation.

Biological Research: The compound is studied for its potential biological activity and interactions with various biomolecules.

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-5-(difluoromethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromomethyl and difluoromethyl groups can participate in various chemical reactions, leading to the formation of new compounds with different biological activities. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and functional differences:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The difluoromethyl group (-CF2H) in the target compound is strongly electron-withdrawing, which stabilizes the pyrazole ring and influences reactivity. In contrast, methoxy (-OCH3) in is electron-donating, increasing solubility but reducing electrophilicity .

- Bromine Reactivity : The bromomethyl group in the target compound offers a reactive site for cross-coupling or substitution reactions, unlike the bromine at position 4 in –15, which is less versatile .

Physicochemical and Pharmacokinetic Properties

- Molecular Weight : At 309.03 g/mol, the target compound exceeds Lipinski’s rule of 5 threshold (500 g/mol), but its moderate logP (3.0) suggests reasonable membrane permeability .

- Solubility : The absence of polar groups (e.g., -OH, -COOH) may limit aqueous solubility compared to methoxy-substituted analogues in .

Biological Activity

The compound 4-(bromomethyl)-5-(difluoromethyl)-1-methyl-1H-pyrazole is a member of the pyrazole family, which has garnered significant attention due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications in various fields, including anti-inflammatory, antimicrobial, and anticancer therapies. This article explores the biological activity of this specific compound, synthesizing data from multiple studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 4-(bromomethyl)-5-(difluoromethyl)-1-methyl-1H-pyrazole is . Its structure features a bromomethyl group and a difluoromethyl group attached to the pyrazole ring, which may influence its biological interactions.

Antifungal Activity

Recent studies have highlighted the antifungal properties of pyrazole derivatives. For instance, a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides exhibited significant antifungal activity against various phytopathogenic fungi, outperforming traditional fungicides like boscalid . The mechanism of action appears to involve interaction with succinate dehydrogenase (SDH), which is crucial for fungal respiration.

Anti-inflammatory Properties

Pyrazole compounds have been extensively studied for their anti-inflammatory effects. A review indicated that modifications in the pyrazole structure can enhance anti-inflammatory activity, with some derivatives showing up to 85% inhibition of tumor necrosis factor (TNF-α) at specific concentrations . This suggests that 4-(bromomethyl)-5-(difluoromethyl)-1-methyl-1H-pyrazole may possess similar properties, potentially useful in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented against various bacterial strains. For example, compounds derived from pyrazoles demonstrated significant activity against E. coli, S. aureus, and Klebsiella pneumoniae. The presence of specific functional groups was crucial for enhancing this activity . The bromomethyl and difluoromethyl substituents in our compound may similarly contribute to its antimicrobial potential.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is vital for drug design. The incorporation of halogen atoms (like bromine and fluorine) in the pyrazole structure has been linked to increased lipophilicity and improved binding affinity to biological targets. Molecular docking studies suggest that these substituents can stabilize interactions with key amino acid residues in target proteins, enhancing the compound's efficacy .

Case Studies

- Antifungal Study : A study conducted on various pyrazole derivatives demonstrated that those with bulky substituents had enhanced antifungal activity due to better fitting into the active sites of fungal enzymes . This indicates that 4-(bromomethyl)-5-(difluoromethyl)-1-methyl-1H-pyrazole could be a candidate for further antifungal development.

- Anti-inflammatory Research : Another case involved synthesizing modified pyrazoles that showed significant TNF-α inhibition, suggesting potential use in treating chronic inflammatory conditions . The specific modifications made in these studies could inform future research on our compound.

Q & A

Basic: What are the standard synthetic routes for 4-(bromomethyl)-5-(difluoromethyl)-1-methyl-1H-pyrazole?

Answer:

The synthesis typically involves multi-step protocols starting from pyrazole precursors. Key steps include:

- Substituent introduction : Bromomethyl and difluoromethyl groups are introduced via nucleophilic substitution or radical halogenation. For example, bromination of a methyl group using N-bromosuccinimide (NBS) under radical conditions (e.g., AIBN initiation) can yield the bromomethyl substituent .

- Cyclization : Pyrazole ring formation via cyclocondensation of hydrazines with β-diketones or α,β-unsaturated ketones, followed by selective functionalization .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures to isolate the target compound .

Basic: How is the structural integrity of this compound confirmed experimentally?

Answer:

- Spectroscopy :

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]⁺ = 309.03134 for C₇H₆BrF₂N₂) .

Advanced: What factors influence the regioselectivity of reactions involving the bromomethyl group?

Answer:

- Steric Effects : The bromomethyl group at position 4 is sterically accessible, favoring nucleophilic substitution (e.g., Suzuki-Miyaura coupling) over position 5 .

- Electronic Effects : Electron-withdrawing difluoromethyl at position 5 activates adjacent positions for electrophilic attacks.

- Solvent/Base : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while bases like K₂CO₃ stabilize transition states in cross-coupling reactions .

Advanced: How do the difluoromethyl and bromomethyl groups affect biological activity?

Answer:

- Enzyme Inhibition : The difluoromethyl group mimics carbonyl moieties, enabling competitive inhibition of enzymes like succinate dehydrogenase (SDH) in antifungal studies .

- Lipophilicity : Bromine increases hydrophobicity (logP ~3), enhancing membrane permeability, while fluorine improves metabolic stability .

- Target Binding : Molecular docking shows the bromomethyl group forms halogen bonds with amino acid residues (e.g., Tyr131 in SDH) .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices?

Answer:

- Stability : Bromine’s lability requires LC-MS/MS analysis with stabilizers (e.g., ascorbic acid) to prevent degradation .

- Matrix Effects : Fluorinated groups complicate ionization; use deuterated internal standards (e.g., d₃-methyl analogs) for accurate quantification .

- Detection Limits : Low nanomolar sensitivity is achieved via derivatization (e.g., pentafluorophenyl esters) .

Advanced: How do researchers resolve contradictions in reported bioactivity data?

Answer:

- Assay Variability : Standardize conditions (e.g., pH 7.4 buffer, 37°C) to minimize discrepancies in IC₅₀ values .

- Structural Verification : Confirm batch purity via HPLC (>98%) to rule out impurities affecting activity .

- Meta-Analysis : Cross-reference bioactivity with substituent effects (e.g., replacing bromine with iodine alters binding affinity) .

Advanced: What computational methods predict the compound’s reactivity and interactions?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electrophilic attack sites .

- Molecular Dynamics : Simulate ligand-protein binding (e.g., with GROMACS) to predict residence times and binding free energies .

- QSAR Models : Use Hammett constants (σ) for substituents to correlate electronic effects with reaction rates .

Advanced: How does crystallography aid in understanding this compound’s solid-state behavior?

Answer:

- Crystal Packing : X-ray diffraction reveals intermolecular interactions (e.g., C−H···F hydrogen bonds) that stabilize the lattice .

- Torsional Angles : Pyrazole ring planarity (deviation <0.02 Å) and substituent orientations inform solubility and melting points .

- Polymorphism Screening : Use solvent-drop grinding to identify stable polymorphs for formulation studies .

Advanced: What mechanistic insights explain its role in cross-coupling reactions?

Answer:

- Buchwald-Hartwig Amination : Bromomethyl acts as an electrophilic partner, reacting with aryl amines via Pd(0)/Xantphos catalysis .

- Radical Pathways : Under UV light, bromine generates carbon-centered radicals for C−C bond formation .

- Side Reactions : Competing elimination (e.g., HBr loss) is mitigated by low-temperature conditions (<0°C) .

Advanced: How are structure-activity relationships (SAR) explored for pyrazole derivatives?

Answer:

- Substituent Scanning : Synthesize analogs with Cl, I, or CF₃ at position 4 to compare binding affinities .

- Bioisosteric Replacement : Replace difluoromethyl with trifluoromethoxy to assess metabolic stability .

- Pharmacophore Mapping : Overlay active conformations to identify critical hydrogen-bond acceptors (e.g., fluorine atoms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.